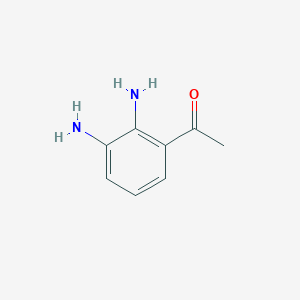

1-(2,3-Diaminophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-diaminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDILTJZICMURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aromatic Diamines and Acetophenones in Organic Synthesis

Aromatic amines, which are compounds featuring an amino group attached to an aromatic ring, are of considerable importance in organic synthesis. wisdomlib.org They are instrumental in the creation of a wide range of organic compounds, including bioactive nitrogen heterocycles and Schiff bases. wisdomlib.org The versatility of aromatic amines makes them valuable starting materials in numerous chemical synthesis processes. wisdomlib.org One specific type, diamines, which possess two amino groups, are key monomers in the production of polyamides, polyimides, and polyureas. wikipedia.org Particularly, 1,2-diamines are a fundamental structural element in many biological compounds and serve as ligands in coordination chemistry. wikipedia.org

Acetophenone (B1666503) and its derivatives are another class of crucial precursors in organic synthesis. mdpi.com Acetophenone, the simplest aromatic ketone, is widely used in the synthesis of various organic compounds, including pharmaceuticals and resins. mdpi.combritannica.com Its chemical reactivity allows it to be a valuable building block for creating complex molecules, such as heterocyclic compounds. mdpi.comresearchgate.net The combination of an aromatic ring and a ketone functional group in acetophenones enables a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition, making them versatile intermediates in the synthesis of a broad spectrum of organic molecules. britannica.comfiveable.me

The strategic combination of aromatic diamine and acetophenone functionalities within a single molecule, as seen in diaminophenyl ethanone (B97240) derivatives, provides a powerful platform for synthetic chemists. These compounds serve as important intermediates for the synthesis of various novel heterocyclic systems with different ring sizes, such as thiophene, oxazole, triazole, pyrimidine (B1678525), pyridine (B92270), and quinolone. researchgate.net

Overview of Key Research Trajectories for Substituted Diaminophenyl Ethanone Derivatives

Established Synthetic Routes to Substituted Diaminophenyl Ethanones

Traditional synthetic routes to substituted diaminophenyl ethanones often rely on a series of well-established chemical transformations. These methods typically involve the functionalization of readily available starting materials, introduction of the ethanone group, and subsequent manipulation of amino functionalities.

Functionalization Strategies of o-Phenylenediamine (B120857) Derivatives

o-Phenylenediamine (OPD) serves as a versatile precursor for the synthesis of various heterocyclic compounds, including benzodiazepines and benzimidazoles. rsc.orgwikipedia.orgacs.org Its reaction with ketones and aldehydes can lead to the formation of valuable products. wikipedia.org For instance, the condensation of OPD with ketones in the presence of silver nitrate (B79036) under solvent-free conditions yields 2,3-dihydro-1H-1,5-benzodiazepines. researchgate.net

The functionalization of OPD can be achieved through various reactions. For example, its reaction with formic acid produces benzimidazole, while other carboxylic acids yield 2-substituted benzimidazoles. wikipedia.org These reactions are fundamental in the synthesis of herbicides like benomyl (B1667996) and fuberidazole. wikipedia.org Furthermore, reacting OPD with ethoxymethylene compounds can lead to the formation of disubstituted derivatives, which are stable and can be used as ligands for metal complex catalysts.

A study by Peerzade et al. described an efficient, green method for synthesizing 1,5-benzodiazepines from OPD and substituted acetophenones using iodine as a catalyst and PEG-400 as a solvent. rsc.org This approach offers several advantages, including the use of environmentally friendly reagents and mild reaction conditions. rsc.org

| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| o-Phenylenediamine, substituted acetophenones | I₂, PEG-400 | 1,5-Benzodiazepines | 68-88 | rsc.org |

| o-Phenylenediamine, chalcone | SiO₂-Al₂O₃, ethanol (B145695) | 1,5-Benzodiazepines | 93 | rsc.org |

| o-Phenylenediamine, 4-substituted OPD | O₃@SiO₂/CeCl₃, ethanol | 1,5-Benzodiazepines | 89-95 | rsc.org |

Introduction and Modification of the Ethanone Moiety

The introduction of the ethanone moiety is a key step in the synthesis of the target compounds. One common approach involves the Friedel-Crafts acylation of a suitably substituted aniline (B41778) derivative. However, for the synthesis of this compound, a more common route starts with a precursor already containing the acetyl group, such as 2'-aminoacetophenone (B46740). orgsyn.org

Modification of the ethanone moiety can also be performed. For instance, the ketone can be reduced to a secondary alcohol. The selective reduction of a ketone in the presence of other reducible groups, like a nitro group, can be challenging. Sodium borohydride (B1222165) is a mild reducing agent often used for the reduction of ketones to alcohols. scispace.com

A detailed synthesis of (E)-1-(2-aminophenyl)ethanone oxime starts from 2'-aminoacetophenone. orgsyn.org In this procedure, 2'-aminoacetophenone is reacted with hydroxylamine (B1172632) hydrochloride in ethanol. orgsyn.orgchemicalbook.com The resulting oxime can then be further modified or used in subsequent cyclization reactions. orgsyn.org

Reduction and Substitution Approaches for Amine Group Incorporation

The incorporation of amino groups often involves the reduction of nitro groups. A common precursor for this compound is 1-(2-amino-3-nitrophenyl)ethanone or 1-(3-amino-2-nitrophenyl)ethanone, which can be prepared from the corresponding nitrated acetophenones. The selective reduction of a nitro group in the presence of a ketone is a well-established transformation. scispace.com

Several methods are available for the reduction of nitroarenes to primary amines. These include:

Metal-acid systems: Tin and hydrochloric acid (Sn/HCl) are classic reagents for this purpose and are known for not reducing carbonyl groups. scispace.com

Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) is highly efficient. scispace.comjrespharm.com

Other reducing agents: Systems like zinc in ammonium (B1175870) chloride (Zn/NH₄Cl) and sodium borohydride with nickel(II) acetate (B1210297) (NaBH₄/Ni(OAc)₂) have also been employed. scispace.comorientjchem.org

A study on the reduction of 4-nitroacetophenone showed that 10% Pd/C with hydrazine hydrate (B1144303) provided a good yield of 4-aminoacetophenone. scispace.com Another efficient method for the reduction of nitro compounds involves using sodium borohydride in the presence of catalytic amounts of Ni(OAc)₂·4H₂O in wet acetonitrile, affording high yields of the corresponding amines at room temperature. orientjchem.org

| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |

| 4-Nitroacetophenone | 10% Pd/C, Hydrazine | 4-Aminoacetophenone | 55.3 | scispace.com |

| 4-Nitroacetophenone | Sn/HCl | 4-Aminoacetophenone | 46.3 | scispace.com |

| 4-Nitroacetophenone | Zn/NH₄Cl | 4-Aminoacetophenone | 25 | scispace.com |

| Various Nitroarenes | NaBH₄/Ni(OAc)₂·4H₂O | Corresponding Amines | High to Excellent | orientjchem.org |

Advanced Synthetic Approaches for Diaminophenyl Ethanone Scaffolds

Modern synthetic organic chemistry offers more sophisticated methods for constructing complex molecules like diaminophenyl ethanones. These approaches often involve the use of transition metal catalysts and organometallic reagents, providing higher efficiency and selectivity.

Metal-Catalyzed Coupling Reactions in Aminophenyl Ethanone Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch These reactions have been applied to the synthesis of aminophenyl ethanone derivatives. For example, the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions have become indispensable in modern organic synthesis. eie.gr

A notable development is the denitrative cross-coupling of nitroarenes. acs.org This allows for the direct functionalization of nitroarenes, bypassing the traditional reduction-diazotization-halogenation sequence. For instance, a palladium-catalyzed denitrative Sonogashira coupling between nitroarenes and terminal alkynes has been developed. acs.org Similarly, a Buchwald-Hartwig amination of nitroarenes has been reported, providing a streamlined route to substituted anilines. acs.org

The synthesis of quinazolines, which can be related to diaminophenyl structures, has been achieved through nickel-catalyzed coupling of 2-aminobenzylalcohols with nitriles. frontiersin.org

| Reaction Type | Catalyst System | Reactants | Product | Reference |

| Denitrative Sonogashira Coupling | Pd(en)(NO₃)₂/BrettPhos | Nitroarenes, Terminal Alkynes | Aryl Alkynes | acs.org |

| Denitrative Buchwald-Hartwig Amination | Pd(acac)₂/BrettPhos | Nitroarenes, Amines | Aniline Derivatives | acs.org |

| Quinazoline Synthesis | Diradical Nickel(II)-complex | 2-Aminobenzylalcohols, Nitriles | Quinazolines | frontiersin.org |

Grignard Reagent Mediated Routes to Substituted Aminophenyl Ethanones

Grignard reagents are highly versatile organometallic compounds used for forming new carbon-carbon bonds. miracosta.edumasterorganicchemistry.com Their reaction with carbonyl compounds is a fundamental transformation in organic synthesis. miracosta.edu The synthesis of substituted aminophenyl ethanones can be achieved through the reaction of a suitable Grignard reagent with a nitrile-substituted aminopyrimidine. acs.org

A study reported the synthesis of α-keto-2-methyl-4-aminopyrimidines from 4-amino-5-cyano-2-methylpyrimidine by reacting it with various Grignard reagents. acs.org The addition of the Grignard reagent to the nitrile group, followed by acidic workup, yields the desired ketone. acs.org However, careful control of reaction conditions, such as temperature, is crucial to avoid side reactions. acs.org

It is important to note that Grignard reagents are extremely strong bases and must be handled under anhydrous conditions to prevent their reaction with protic substances like water. miracosta.edu

One-Pot, Multi-Step Synthesis Strategies for Related Heterocyclic Systems

The synthesis of complex heterocyclic structures from this compound and its precursors often employs one-pot, multi-step strategies to enhance efficiency and yield. A prominent class of related heterocyclic systems synthesized from ortho-phenylenediamines are quinoxalines. The classical synthesis of quinoxalines involves the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound. cusat.ac.in This reaction is typically very facile and widely used. cusat.ac.in

For instance, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives can be synthesized from 1-(2-aminophenyl)pyrroles through an iron-catalyzed annulation and cleavage of cyclic ethers. acs.org Furthermore, a series of substituted pyrrolo[1,2-a]quinoxaline derivatives have been prepared from various substituted 2-nitroanilines or 1,2-phenylenediamine via a multistep heterocyclization process. tandfonline.com These strategies highlight the utility of ortho-phenylenediamine moieties in constructing fused heterocyclic systems.

One-pot cascade methods are particularly valuable. For example, the synthesis of quinoxalines can be achieved by reacting o-phenylenediamine with benzil (B1666583) in the presence of bentonite (B74815) K-10 clay as a catalyst. encyclopedia.pub This method is environmentally friendly and allows for the recovery and reuse of the catalyst. encyclopedia.pub Another approach involves the cyclocondensation of o-phenylenediamine and aromatic alkynes catalyzed by copper(II) acetate. encyclopedia.pub

The following table summarizes various one-pot or multi-step synthetic methods for quinoxaline (B1680401) derivatives, which are structurally related to heterocycles derivable from this compound.

| Starting Materials | Reagents/Catalyst | Product | Key Features |

| o-Phenylenediamine, Benzil | Bentonite K-10 clay, Ethanol | Quinoxaline derivatives | Green chemistry protocol, reusable catalyst. encyclopedia.pub |

| o-Phenylenediamine, Aromatic alkynes | Cu(OAc)₂, Cs₂CO₃, DMPA | Quinoxaline derivatives | Cyclocondensation reaction. encyclopedia.pub |

| Ketimines, Azides | (Diacetoxyiodo)benzene, CuO | Quinoxaline derivatives | Metal-catalyzed cyclization. encyclopedia.pub |

| 1-(2-Aminophenyl)pyrroles, Cyclic ethers | FeCl₃ | Pyrrolo[1,2-a]quinoxaline derivatives | Annulation and cleavage of cyclic ethers. acs.org |

| 2-Nitroanilines or 1,2-Phenylenediamine | Multi-step heterocyclization | Substituted pyrrolo[1,2-a]quinoxaline derivatives | Access to complex analogues. tandfonline.com |

Precursor Chemistry and Synthetic Accessibility

The availability and chemistry of precursor molecules are paramount in the synthesis of this compound and its analogues. Key starting materials like 2'-aminoacetophenone and 2-aminobenzonitrile (B23959) serve as fundamental building blocks for a diverse range of nitrogen-containing heterocyclic compounds.

Role of 2'-Aminoacetophenone Derivatives in Synthetic Pathways

2'-Aminoacetophenone and its derivatives are versatile intermediates in organic synthesis, widely used for constructing a variety of heterocyclic systems. guidechem.com One of the primary applications of 2'-aminoacetophenones is in the synthesis of quinolones. For example, 2-aryl-4-quinolones can be synthesized by reacting ortho-amino acetophenones with an aroyl chloride or the corresponding arylcarboxylic acid, followed by cyclization. mdpi.com

Furthermore, 2'-aminoacetophenones are crucial precursors for the synthesis of isatins. An electrochemical oxidation of 2'-aminoacetophenones in the presence of n-Bu₄NI provides a mild and environmentally friendly method for synthesizing various isatins. organic-chemistry.orgresearchgate.net This process involves a C(sp³)-H oxidation followed by an intramolecular C-N bond formation. organic-chemistry.orgresearchgate.net Another method utilizes a catalytic amount of iodine and TBHP as a stoichiometric oxidant for the one-pot synthesis of isatins from 2'-aminoacetophenones via oxidative amido cyclization. organic-chemistry.org

The synthesis of 2'-aminoacetophenone itself can be achieved through several routes, including the reduction of ortho-nitroacetophenone or the Friedel-Crafts acylation of aniline, though these methods have limitations. guidechem.com A one-pot method involves the reductive hydration of 1-ethynyl-2-nitrobenzenes. researchgate.net

The diverse reactivity of 2'-aminoacetophenone derivatives is summarized in the table below.

| 2'-Aminoacetophenone Derivative Reactant | Reagents/Conditions | Product |

| 2'-Aminoacetophenone | Aroyl chloride/Arylcarboxylic acid, then cyclization | 2-Aryl-4-quinolones mdpi.com |

| 2'-Aminoacetophenone | n-Bu₄NI, Electrochemical oxidation | Isatins organic-chemistry.orgresearchgate.net |

| 2'-Aminoacetophenone | I₂ (catalytic), TBHP | Isatins organic-chemistry.org |

| 2'-N-Aryl/alkylaminoacetophenones | Cu(OAc)₂·H₂O, NaOAc, Air | Isatins organic-chemistry.org |

| 1-Ethynyl-2-nitrobenzenes | Fe/HCl, SnCl₂, or Nickel boride | 2'-Aminoacetophenones researchgate.net |

Utilization of 2-Aminobenzonitrile in Related Compound Synthesis

2-Aminobenzonitrile is a highly valuable precursor for the synthesis of a wide range of nitrogen-containing heterocycles. iitg.ac.iniitg.ac.in Its ortho-disposed amino and nitrile groups make it an ideal starting material for constructing fused heterocyclic systems like quinazolines and quinazolinones. ossila.com

A variety of synthetic methodologies leverage 2-aminobenzonitrile. For instance, a tandem synthesis of quinazolinones from 2-aminobenzonitriles can be achieved using an aliphatic alcohol-water system catalyzed by cobalt. acs.org Similarly, a ruthenium(II) complex can catalyze the tandem synthesis of quinazolinone derivatives. rsc.org Lewis acids like SnCl₄ can also drive the synthesis of diverse heterocyclic frameworks from 2-aminobenzonitrile. iitg.ac.in For example, SnCl₄ mediates the reaction of 2-aminobenzonitriles with alkylidene malonates to form tetrahydroquinazolines. rsc.org

Furthermore, 2-aminobenzonitrile can be used to synthesize 2-aminoquinazoline (B112073) derivatives through an acid-mediated [4+2] annulation with N-benzyl cyanamides. mdpi.com It also serves as a starting material for thioquinazolinediones via a reaction with carbonyl sulfide (B99878) catalyzed by NaHS. tandfonline.com The palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles offers a route to 2-aminobenzophenones. rsc.org

The versatility of 2-aminobenzonitrile as a synthetic precursor is highlighted in the following table.

| 2-Aminobenzonitrile Reactant | Reagents/Catalyst | Product |

| 2-Aminobenzonitrile | Aliphatic alcohol-water, Co-catalyst | Quinazolinones acs.org |

| 2-Aminobenzonitrile | Aliphatic alcohol-water, Ru(II)-complex | Quinazolinone derivatives rsc.org |

| 2-Aminobenzonitrile, Donor-acceptor cyclopropanes | SnCl₄ | Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and Dihydro-1H-benzo[b]azepines iitg.ac.iniitg.ac.in |

| 2-Aminobenzonitrile, Alkylidene malonates | SnCl₄ | Tetrahydroquinazoline scaffolds rsc.org |

| 2-Aminobenzonitrile, N-benzyl cyanamides | Hydrochloric acid | 2-Amino-4-iminoquinazolines mdpi.comresearchgate.net |

| 2-Aminobenzonitrile | Carbonyl sulfide, NaHS | Thioquinazolinediones tandfonline.com |

| 2-Aminobenzonitrile, Arylboronic acids | Palladium catalyst | 2-Aminobenzophenones rsc.org |

| 2-Aminobenzonitrile, Aniline derivatives | Aluminum chloride | 2-Amino-N-p-aryl-benzimidamide derivatives researchgate.net |

Reaction Mechanisms and Reactivity of 1 2,3 Diaminophenyl Ethanone

Mechanistic Insights into Amine Group Reactivity

The primary and aromatic nature of the two amine groups in 1-(2,3-Diaminophenyl)ethanone is central to its reactivity. These groups possess a lone pair of electrons on the nitrogen atom, which allows them to function as both bases and potent nucleophiles. libretexts.org Their reactivity is influenced by their position on the aromatic ring relative to the electron-withdrawing acetyl group.

The amine groups readily engage in reactions with a variety of electrophiles. msu.edu As nucleophiles, they can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. youtube.com

Acylation: The amine groups can react with acid chlorides or anhydrides to form amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to yield the amide.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts through successive SN2 reactions. libretexts.org The product amine often competes with the starting material for the alkyl halide, potentially leading to polyalkylation. msu.edu

Condensation with Carbonyls: The primary amine groups can react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (Schiff bases). libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the carbon-nitrogen double bond. libretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl intermediate, which is necessary for its elimination as water. libretexts.orglibretexts.org Due to the presence of two adjacent amine groups, this compound can undergo condensation reactions with 1,2-dicarbonyl compounds to form heterocyclic structures like quinoxalines. Similarly, reactions with 1,3-dicarbonyl compounds can yield seven-membered benzodiazepine (B76468) rings. rsc.org

| Reaction Type | Electrophile | Product | Mechanism |

| Acylation | Acid Chloride (R-COCl) | Amide | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Nucleophilic Substitution (SN2) |

| Imine Formation | Aldehyde/Ketone (R₂C=O) | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Cyclocondensation | 1,2-Diketone | Quinoxaline (B1680401) | Double Imine Formation |

While many amine reactions are ionic, some functionalizations proceed through radical mechanisms. These are often initiated by one-electron oxidation of the nitrogen atom.

Oxidation: Aromatic amines can be oxidized by various reagents. Strong oxidation can lead to complex polymerization or the formation of quinones. Milder oxidation can generate radical cations, which can then participate in coupling reactions.

Diazotization: Although typically considered an ionic process, the decomposition of diazonium salts, formed by the reaction of a primary aromatic amine with nitrous acid, can involve radical intermediates in certain subsequent reactions (e.g., the Sandmeyer reaction). This two-step process first converts one of the amine groups into an excellent leaving group (N₂), which can then be replaced by a wide variety of nucleophiles.

Carbonyl Group Reactivity and Transformation Mechanisms

The acetyl group's carbonyl function is a key site of reactivity, characterized by its electrophilic carbon and the acidity of its α-hydrogens.

The ketone exists in equilibrium with its enol tautomer, a process known as keto-enol tautomerism. shemmassianconsulting.com Although the keto form is generally more stable and predominates, the enol form is a crucial intermediate for reactions at the alpha-carbon (the methyl group). shemmassianconsulting.com

The mechanism for alpha-functionalization typically involves the formation of an enolate ion under basic conditions or an enol under acidic conditions. The enolate, a potent nucleophile, can then attack various electrophiles.

Halogenation: In the presence of an acid or base, the ketone can react with halogens (Cl₂, Br₂, I₂) to replace one or more of the α-hydrogens with a halogen atom.

Aldol Condensation: The enolate can act as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde or ketone molecule (including another molecule of this compound) to form a β-hydroxy ketone. shemmassianconsulting.com

In the presence of an acid catalyst, the carbonyl group reacts reversibly with alcohols to form hemiacetals and subsequently acetals. youtube.com

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: An alcohol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Deprotonation: A proton is transferred from the newly added oxonium group to a base (like another alcohol molecule), yielding a neutral hemiacetal. youtube.com

Further Reaction to Acetal (B89532): The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Water is eliminated, forming a resonance-stabilized oxonium ion. A second alcohol molecule then attacks this electrophilic species, and subsequent deprotonation yields the final acetal product.

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitution Patterns

The susceptibility of the benzene (B151609) ring to substitution reactions is governed by the electronic properties of its three substituents. The rate and position of electrophilic aromatic substitution are determined by the cumulative effect of these groups.

-NH₂ (Amino) Groups: These are powerful activating groups that increase the electron density of the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene. studymind.co.uk They are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

-COCH₃ (Acetyl) Group: This is a deactivating group that withdraws electron density from the ring via both induction and resonance, making the ring less reactive towards electrophiles. libretexts.org It is a meta-director.

The C2-amino group directs to positions 3 (already substituted), 4, and 6.

The C3-amino group directs to positions 2 (already substituted), 4, and 5.

The C1-acetyl group directs to position 5.

The powerful activating and directing effects of the two amino groups dominate the deactivating effect of the acetyl group. Both amino groups strongly favor substitution at the C4 position. The C5 and C6 positions also experience activation. Therefore, electrophilic attack is most likely to occur at the C4 position, followed by the C6 and C5 positions.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

| -COCH₃ | 1 | Electron-withdrawing | Deactivating | meta (to C5) |

| -NH₂ | 2 | Electron-donating | Activating | ortho, para (to C4, C6) |

| -NH₂ | 3 | Electron-donating | Activating | ortho, para (to C4, C5) |

| Net Effect | Strongly Activated | Preferential substitution at C4, C6 |

Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups (like nitro groups) and a good leaving group on the ring, neither of which are present in the parent molecule. msu.edu

Advanced Mechanistic Investigations through Kinetic and Spectroscopic Studies

Advanced studies in reaction mechanisms often employ a combination of kinetic and spectroscopic techniques to provide a detailed picture of how a reaction proceeds. These methods are essential for optimizing reaction conditions, controlling product formation, and designing new chemical transformations.

Kinetic Modeling and Rate Constant Determination in Complex Reaction Networks

Kinetic modeling involves the development of mathematical models to describe the rates of chemical reactions. These models are composed of rate equations, and the parameters within these equations, known as rate constants, quantify the intrinsic reactivity of the species involved. For a complex reaction network with multiple steps and intermediates, determining these rate constants is a significant challenge.

Typically, experimental data, such as the concentration of reactants and products over time, are fitted to the kinetic model. This process allows for the estimation of the rate constants for each elementary step in the reaction mechanism. Various computational methods are employed to solve the differential equations that describe the system and to perform the parameter fitting.

Interactive Data Table: Hypothetical Rate Constants for a Reaction Network

Below is a hypothetical example of what a data table for rate constants in a complex reaction network involving a compound like this compound might look like, were such data available.

| Reaction Step | Rate Constant (k) | Units | Temperature (K) |

| Step 1: A + B -> I1 | k1 = 2.5 x 10⁻³ | M⁻¹s⁻¹ | 298 |

| Step 2: I1 -> I2 | k2 = 1.8 x 10⁻² | s⁻¹ | 298 |

| Step 3: I2 + C -> P | k3 = 5.1 x 10⁻⁴ | M⁻¹s⁻¹ | 298 |

Direct Observation of Reaction Intermediates via Transient Spectroscopy

Reaction intermediates are fleeting species that are formed and consumed during the course of a chemical reaction. Their direct observation provides invaluable insight into the reaction mechanism. Transient spectroscopy techniques, such as flash photolysis and stopped-flow spectroscopy, are powerful tools for studying these short-lived intermediates.

In these methods, a reaction is initiated rapidly, and spectroscopic measurements (e.g., UV-Vis absorption, fluorescence) are taken on a very fast timescale (femtoseconds to milliseconds). This allows for the detection and characterization of intermediates as they are formed and decay. The spectral and kinetic data obtained can be used to identify the structure of the intermediates and to determine the rate constants for the individual steps in which they are involved.

Interactive Data Table: Hypothetical Transient Spectroscopic Data

The following table is a hypothetical representation of data that could be obtained from a transient spectroscopy experiment for a reaction involving this compound, should such research be conducted.

| Time (ps) | Wavelength (nm) | Absorbance | Intermediate |

| 10 | 450 | 0.8 | Intermediate 1 |

| 50 | 450 | 0.4 | Intermediate 1 |

| 50 | 520 | 0.6 | Intermediate 2 |

| 100 | 520 | 0.2 | Intermediate 2 |

Derivatization Strategies and Functional Group Transformations of 1 2,3 Diaminophenyl Ethanone

Formation of Schiff Bases and Imines via Condensation Reactions

The condensation of primary amines with carbonyl compounds to form Schiff bases or imines is a fundamental transformation in organic synthesis. In the case of 1-(2,3-diaminophenyl)ethanone, the presence of two primary amino groups and a ketone functionality offers multiple possibilities for such reactions. The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. researchgate.net

The reaction conditions for the synthesis of Schiff bases generally involve mixing the amine and the aldehyde or ketone in a suitable solvent, such as ethanol (B145695), and often with acid or base catalysis to facilitate the dehydration step. ijfmr.com The specific reaction conditions can be tailored to favor the formation of either a mono- or di-substituted Schiff base, depending on the stoichiometry of the reactants and the reaction parameters. For instance, reacting this compound with an aromatic aldehyde can lead to the formation of a mono-imine at one of the amino groups, or a di-imine involving both amino groups, depending on the molar ratio of the aldehyde used. The acetyl group's carbonyl can also participate in imine formation, though it is generally less reactive than the carbonyl of an aldehyde.

Detailed research on the condensation of this compound with various aromatic aldehydes would provide valuable insights into the regioselectivity and reactivity of its different functional groups. Such studies would typically involve the characterization of the resulting Schiff bases using spectroscopic techniques like FT-IR, ¹H NMR, and ¹³C NMR to confirm the formation of the imine linkage.

Synthesis of Oximes and Hydrazone Derivatives

The ketone functional group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are analogous to imine formation and are crucial for introducing new functionalities and for the subsequent synthesis of more complex heterocyclic systems.

Oxime Formation: The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a base like pyridine (B92270) or sodium acetate (B1210297), yields the corresponding oxime. researchgate.netorgsyn.org The base is necessary to neutralize the hydrochloric acid and liberate the free hydroxylamine for the reaction. The general procedure involves refluxing the ketone and hydroxylamine hydrochloride in a solvent such as ethanol. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography (TLC). The resulting oxime can exist as E/Z isomers due to the restricted rotation around the C=N bond.

Hydrazone Formation: Similarly, hydrazones are synthesized by reacting this compound with hydrazine hydrate (B1144303) or substituted hydrazines. mdpi.com The reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid to facilitate the reaction. uobaghdad.edu.iqnih.gov The resulting hydrazones are valuable intermediates in organic synthesis, for instance, in the Wolff-Kishner reduction or as precursors for the synthesis of pyrazoles.

The synthesis of oxime and hydrazone derivatives of this compound would be expected to proceed in good yields under standard conditions. Spectroscopic analysis, including IR, NMR, and mass spectrometry, would be essential for the structural elucidation of the products.

N-Alkylation and N-Acylation Reactions of Amino Groups

The two primary amino groups of this compound are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for introducing various substituents onto the aromatic ring, thereby modifying the electronic and steric properties of the molecule.

N-Alkylation: N-alkylation of aromatic amines can be achieved using various alkylating agents such as alkyl halides or sulfates. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. The regioselectivity of the N-alkylation of this compound would be an interesting aspect to study, as the two amino groups may exhibit different reactivities due to their electronic environment and steric hindrance from the adjacent acetyl group.

N-Acylation: N-acylation is a common method for the protection of amino groups or for the introduction of an acyl moiety. This reaction is typically performed using acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534). srce.hr The acylation of this compound can lead to mono- or di-acylated products depending on the reaction conditions and the stoichiometry of the acylating agent. The relative reactivity of the two amino groups towards acylation would also be a subject of interest in detailed studies.

Cyclocondensation and Heterocyclic Annulation Reactions

The presence of vicinal diamino groups and an acetyl group makes this compound an excellent precursor for the synthesis of various fused heterocyclic ring systems through cyclocondensation reactions.

Pyrimidine (B1678525) Derivative Synthesis

Pyrimidines are a class of heterocyclic compounds of significant biological importance. One of the common methods for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with a compound containing an N-C-N fragment, such as an amidine or urea. bu.edu.eg In the context of this compound, the two amino groups can act as the N-C-N component. By reacting this compound with a suitable 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or acetylacetone, in the presence of an acid or base catalyst, a fused pyrimidine ring can be constructed. ijesrr.orgmdpi.com The reaction likely proceeds through the initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. The specific reaction conditions would determine the structure of the final product.

Triazole and Pyrazole (B372694) Ring System Formation

While direct synthesis of triazole and pyrazole rings from this compound is less common, its derivatives can be utilized for this purpose. For instance, a hydrazone derivative of this compound could serve as a precursor for pyrazole synthesis. The cyclocondensation of hydrazones with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds is a well-established method for the synthesis of pyrazoles. uobaghdad.edu.iq

Similarly, for triazole synthesis, one of the amino groups of this compound could be converted into an azide (B81097) group. The resulting azido (B1232118) derivative could then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole ring.

Quinoxaline (B1680401) and Quinoline (B57606) Ring System Construction

Quinoxaline Synthesis: Quinoxalines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. A very common and effective method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub Given that this compound is a substituted o-phenylenediamine, it is an ideal starting material for the synthesis of substituted quinoxalines. The reaction with various α-dicarbonyl compounds, such as glyoxal (B1671930), biacetyl, or benzil (B1666583), in a suitable solvent like ethanol or acetic acid, would lead to the formation of the corresponding quinoxaline derivatives. sapub.orgnih.gov The reaction is often catalyzed by acids and can be carried out under conventional heating or microwave irradiation to accelerate the process. sapub.org

Quinoline Synthesis: The construction of a quinoline ring system from this compound is also conceivable through various synthetic strategies. One plausible approach is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. jptcp.com In this case, the acetyl group of this compound can serve as the carbonyl component. Reaction with a suitable methylene-containing compound in the presence of a base would lead to the formation of a fused quinoline ring.

Indazole Formation via Intramolecular Electrophilic Amination

The synthesis of indazoles, a class of bicyclic heteroaromatic compounds with significant applications in medicinal chemistry, can be achieved from 2-aminophenyl ketone precursors through intramolecular electrophilic amination. researchgate.netnih.gov A key strategy involves the conversion of the ketone functionality into an oxime, which then undergoes cyclization.

A metal-free approach for the synthesis of 1H-indazoles utilizes the selective activation of the oxime group in 2-aminobenzoximes. researchgate.net In this method, the ketone of a 2-aminophenyl ketone, such as this compound, is first reacted with hydroxylamine hydrochloride in the presence of a base like triethylamine to form the corresponding (E)-1-(2-aminophenyl)ethanone oxime. researchgate.net This intermediate is then treated with a slight excess of methanesulfonyl chloride and triethylamine at a low temperature (0-23 °C). researchgate.net This process is exceptionally mild compared to other synthetic routes and typically results in good to excellent yields of the desired 3-methyl-1H-indazole. researchgate.net

The reaction proceeds through the selective activation of the oxime in the presence of the amino group, followed by an intramolecular electrophilic amination to form the indazole ring.

Table 1: Synthesis of 3-Methyl-1H-indazole via Intramolecular Electrophilic Amination

| Starting Material | Reagents | Product | Yield | Reference |

|---|

An alternative, though related, method for constructing the 1H-indazole ring is through a silver(I)-mediated intramolecular oxidative C–H bond amination. nih.gov While this method has been demonstrated on a variety of 3-substituted indazoles, the underlying principle of intramolecular C-N bond formation is relevant. nih.gov

Azacycle Synthesis from Aromatic Amine Precursors

The ortho-diamine functionality of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, known as azacycles. Two prominent examples are the formation of quinoxalines and benzodiazepines.

Quinoxaline Synthesis:

Quinoxalines are an important class of benzo-fused pyrazines. A widely used and effective method for their synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. sapub.orgnih.gov This reaction can be catalyzed by various acids or metal catalysts. For instance, this compound can react with a 1,2-dicarbonyl compound, such as glyoxal or biacetyl, to form the corresponding quinoxaline derivative. sapub.org The reaction typically proceeds by the initial formation of a diimine intermediate, which then undergoes cyclization and dehydration to yield the aromatic quinoxaline ring system. A plausible mechanism involves the nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by an intramolecular cyclization of the second amino group onto the remaining carbonyl group, and subsequent elimination of two water molecules. researchgate.net

Modern synthetic protocols often employ milder and more environmentally friendly conditions, such as using recyclable catalysts or conducting the reaction in aqueous media. nih.gov

Table 2: Examples of Quinoxaline Synthesis from o-Phenylenediamines

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-phenylenediamine | 2-oxopropionaldehyde | DMF | 2-methyl-quinoxaline | sapub.org |

| o-phenylenediamine | benzil | hexafluoroisopropanol (HFIP), room temp | 2,3-diphenylquinoxaline | nih.gov |

Benzodiazepine (B76468) Synthesis:

1,5-Benzodiazepines, a class of seven-membered heterocyclic compounds, can be synthesized through the condensation of ortho-phenylenediamines with ketones. nih.govijtsrd.com This reaction is generally catalyzed by an acid. In the case of this compound, the two amino groups can react with two equivalents of a ketone, or one equivalent of a diketone, to form the seven-membered benzodiazepine ring.

For example, the reaction of an o-phenylenediamine with acetone, in the presence of a catalyst, can yield 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. mdpi.com The reaction mechanism involves the formation of imine intermediates followed by an intramolecular cyclization. A variety of catalysts have been employed for this transformation, including solid acids like H-MCM-22, which allow for the reaction to proceed under mild conditions at room temperature with high selectivity. nih.gov

Table 3: Catalysts for the Synthesis of 1,5-Benzodiazepines from o-Phenylenediamines and Ketones

| Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|

| H-MCM-22 | Acetonitrile | Room Temperature | nih.gov |

| Montmorillonite K10 | Solvent-free | Not specified | ijtsrd.com |

| Sulfamic acid | Acetonitrile or neat | Room Temperature | ijtsrd.com |

Strategies for Introducing Chargeable Moieties for Enhanced Detection and Separation

For enhanced detection by mass spectrometry (MS) and improved separation by techniques like capillary electrophoresis (CE), it is often advantageous to introduce a permanently charged moiety into the analyte molecule. The amino groups of this compound are prime targets for such derivatization.

For Mass Spectrometry:

The introduction of a permanently charged group, such as a quaternary ammonium (B1175870) or phosphonium (B103445) ion, can significantly enhance the ionization efficiency of a molecule in electrospray ionization mass spectrometry (ESI-MS). researchgate.net This leads to improved sensitivity in detection.

One strategy involves the use of derivatization reagents that react with primary or secondary amines to introduce a quaternary ammonium group. cellmosaic.comoregonstate.edu For example, reagents containing an N-hydroxysuccinimide (NHS) ester can react with the amino groups of this compound to form a stable amide bond, tethering a positively charged group to the molecule. An example of such a reagent is (succinimidoxy-5-oxopentyl) triphenylphosphonium bromide (SPTPP), which introduces a quaternary phosphonium ion. researchgate.net

Another approach is the use of pyrylium (B1242799) salts, such as 2,4,6-triphenylpyrylium (B3243816) salts, which react selectively with primary amines to form stable pyridinium (B92312) salts with a fixed positive charge. shimadzu-webapp.eu This derivatization can lead to attomole-level detection sensitivity in LC-MS analysis. shimadzu-webapp.eu

Table 4: Derivatization Reagents for Introducing a Positive Charge to Amines for MS Analysis

| Reagent Type | Functional Group Targeted | Charged Moiety Introduced | Reference |

|---|---|---|---|

| Quaternary Amine MS Labeling Kits | Carboxylic acids (can be adapted for amines) | Quaternary Amine | cellmosaic.com |

| (Succinimidoxy-5-oxopentyl) triphenylphosphonium bromide (SPTPP) | Primary and secondary amines | Quaternary Phosphonium | researchgate.net |

For Capillary Electrophoresis:

In capillary electrophoresis, the separation of analytes is based on their charge-to-size ratio. While the amino groups of this compound can be protonated at low pH to carry a positive charge, derivatization can be employed to introduce a permanent charge, making the separation less dependent on the pH of the buffer. Furthermore, derivatization can introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors.

For primary aromatic amines, pre-column derivatization is a common strategy. nih.gov Reagents that react with the amino groups to introduce a charged and chromophoric or fluorophoric tag are particularly useful. While many derivatization reagents for amines are designed to improve UV or fluorescence detection, those that also introduce a charge can be beneficial for CE. For instance, derivatization can be performed to overcome the poor sensitivity of CE with UV absorbance detection for certain amines. nih.gov

Coordination Chemistry and Metal Complexation of 1 2,3 Diaminophenyl Ethanone

Ligand Design and Chelation Properties of Diaminophenyl Ethanone (B97240) Derivatives

The derivatives of 1-(2,3-diaminophenyl)ethanone, particularly its Schiff base forms, are versatile chelating agents. The condensation of the o-phenylenediamine (B120857) moiety with carbonyl compounds, such as salicylaldehyde, acetylacetone, or various substituted aldehydes, results in ligands that can act as bidentate, tridentate, or tetradentate donors. isca.meorientjchem.org The presence of both nitrogen and oxygen donor sites allows these ligands to form highly stable chelate rings with metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis and subsequent characterization of metal complexes involving diaminophenyl ethanone derivatives are crucial for understanding their structure and potential applications.

Metal complexes of Schiff bases derived from this compound are typically synthesized by reacting the pre-formed ligand with a metal salt in an appropriate solvent, often ethanol (B145695) or methanol. uobaghdad.edu.iq The mixture is usually refluxed to ensure the completion of the reaction. isca.meuobaghdad.edu.iq The general synthetic route involves the initial synthesis of the Schiff base ligand, followed by its reaction with a metal salt. For example, a solution of o-phenylenediamine (as the core of the target molecule) is reacted with a carbonyl compound (like salicylaldehyde or acetylacetone) in an alcoholic solvent. isca.me The resulting Schiff base ligand is then treated with a metal salt, such as CuCl₂, Ni(NO₃)₂, or FeCl₃, in a 1:1 or 2:1 ligand-to-metal molar ratio to yield the desired complex. orientjchem.orguobaghdad.edu.iq

The products, which are often colored crystalline solids, can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried. orientjchem.orguobaghdad.edu.iq These methods have been successfully used to prepare a wide array of complexes with divalent transition metals like Co(II), Ni(II), and Cu(II), as well as trivalent ions like Fe(III). isca.meresearchgate.net While specific examples for lanthanide complexes (La(III), Er(III), Yb(III)) with this exact ligand are less common in the cited literature, the synthesis principles can be extended to these metals, which are known to coordinate effectively with N- and O-donor ligands.

Spectroscopic techniques are indispensable for elucidating the structure of these coordination compounds and confirming the nature of the metal-ligand bonding.

FT-IR Spectroscopy: Infrared spectroscopy is fundamental in confirming the coordination of the ligand to the metal ion. A key indicator is the shift of the azomethine (-C=N-) stretching vibration. In the free Schiff base ligand, this band typically appears around 1608-1620 cm⁻¹. sphinxsai.comresearchpublish.com Upon complexation, this band shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal center. sphinxsai.comresearchpublish.com Furthermore, the appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, providing direct evidence of bond formation between the metal and the donor atoms of the ligand. researchgate.netresearchgate.net

UV-Visible Spectroscopy: Electronic spectra provide valuable information about the geometry of the metal complexes. The spectra of the complexes typically show bands arising from intra-ligand (π→π* and n→π*) transitions and ligand-to-metal charge transfer (LMCT) bands. isca.meresearchgate.net More importantly, the presence of d-d transition bands in the visible region can suggest the coordination geometry. For instance, Fe(III) complexes often exhibit a band around 477-498 nm, which is assigned to the ⁶A₁g → ⁴T₂g(G) transition, consistent with an octahedral geometry. isca.me Similarly, the positions of d-d bands for Cu(II) and Ni(II) complexes can help distinguish between square planar and tetrahedral environments. researchgate.netnih.gov

NMR Spectroscopy: ¹H NMR spectroscopy is useful for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II)). The disappearance of the proton signal from a hydroxyl group upon complexation can confirm its deprotonation and coordination to the metal ion. Shifts in the signals of protons near the coordination sites also provide evidence of complex formation. researchgate.net However, for paramagnetic complexes like those of Cu(II) and Co(II), obtaining well-resolved NMR spectra can be challenging. uobaghdad.edu.iq

Mass Spectrometry: Mass spectrometry helps in confirming the stoichiometry of the complexes by identifying the molecular ion peak [M]⁺ or fragments corresponding to the complex. researchgate.net

ESR Spectroscopy: Electron Spin Resonance (ESR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and VO(IV). The ESR spectral parameters can provide detailed information about the electronic environment and geometry around the central metal ion. ias.ac.in

Table 1: Representative Spectroscopic Data for Metal Complexes of Schiff Base Ligands Derived from o-Phenylenediamine

| Technique | Key Observation | Interpretation | Reference |

|---|---|---|---|

| FT-IR | Shift in ν(C=N) band (from ~1620 cm⁻¹ in free ligand) | Coordination of azomethine nitrogen to metal ion | sphinxsai.com |

| Appearance of new bands at 432-571 cm⁻¹ | Formation of M-N and M-O bonds | researchgate.net | |

| UV-Vis | Bands at 234-253 nm and 324-365 nm | Intra-ligand and Ligand-to-Metal Charge Transfer (LMCT) | isca.me |

| Band at 477-498 nm for Fe(III) complexes | d-d transition (⁶A₁g → ⁴T₂g), suggesting octahedral geometry | isca.me | |

| Bands at 430 nm and 566 nm for Ni(II) complexes | d-d transitions, suggesting square planar geometry | researchgate.net |

Structural Analysis and Geometry of Coordination Compounds (e.g., Square Planar, Octahedral)

The geometry of coordination compounds formed from diaminophenyl ethanone derivatives is determined by the nature of the metal ion, its oxidation state, and the specific Schiff base ligand involved. Based on magnetic susceptibility measurements and electronic spectral data, various geometries have been proposed for these complexes. ias.ac.in

Octahedral Geometry: This is a common geometry for many complexes, especially with trivalent ions like Fe(III) and Cr(III), and some divalent ions like Co(II) and Ni(II). isca.menih.gov In these cases, the tetradentate Schiff base ligand occupies the four equatorial positions, and two axial positions are filled by solvent molecules (e.g., H₂O) or counter-ions. isca.me For example, complexes of the type [ML(H₂O)₂]²⁺ have been reported, where L is a tetradentate Schiff base ligand, and an octahedral geometry is proposed. isca.me

Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions like Ni(II) and d⁹ ions like Cu(II). researchgate.netias.ac.in Spectroscopic and magnetic data for certain Ni(II) and Cu(II) complexes with tetradentate Schiff base ligands derived from o-phenylenediamine are consistent with a square planar environment. researchgate.net

Tetrahedral Geometry: While less common for these tetradentate ligands, a tetrahedral geometry has been suggested for some Co(II) and Cd(II) complexes. orientjchem.orgresearchgate.net The specific stereochemistry is influenced by the steric constraints imposed by the ligand and the electronic configuration of the metal ion.

The determination of these geometries is often based on a combination of techniques. For instance, the magnetic moment value for a high-spin Fe(III) complex (around 5.9 BM) strongly supports an octahedral geometry. isca.me Similarly, diamagnetic Ni(II) complexes are typically square planar. nih.gov

Role of Diaminophenyl Ethanone Complexes in Bioinorganic Chemistry and Catalysis

Metal complexes of Schiff bases derived from o-phenylenediamine have attracted considerable attention due to their diverse applications in bioinorganic chemistry and catalysis. The chelation of the metal ion often enhances the biological activity of the ligand. researchpublish.com

Bioinorganic Applications:

Antimicrobial Activity: Many of these complexes have been screened for their antibacterial and antifungal properties and have shown significant activity. isca.meresearchpublish.comresearchgate.net The increased lipophilicity of the metal complexes facilitates their penetration through the lipid layers of microbial cell membranes, which can enhance their biological efficacy compared to the free ligand. researchgate.net

DNA Interaction and Cleavage: Some transition metal complexes have been studied for their ability to bind to and cleave DNA. ias.ac.innih.gov This property is crucial for the development of potential anticancer and antiviral agents, as DNA is a primary target for many chemotherapeutic drugs. ias.ac.in For instance, certain Cu(II), Ni(II), and Co(II) complexes have been shown to cleave DNA through redox chemistry. ias.ac.in

Anticancer and Antioxidant Activity: The cytotoxic potential of these complexes against various cancer cell lines has been investigated. researchgate.netnih.gov Additionally, some complexes exhibit antioxidant properties, which are important for mitigating oxidative stress in biological systems. nih.gov

Catalytic Applications: The structural versatility and stability of these complexes make them effective catalysts for various organic reactions. Iron(III) and Ruthenium(II) complexes derived from related diaminopyridine Schiff bases have shown catalytic activity in the oxidation of alcohols. researchgate.net The presence of a coordinatively unsaturated metal center or the ability of the metal to undergo redox changes is often key to their catalytic function. They have potential applications in reactions such as oxidation, reduction, and hydrolysis. researchpublish.com

Applications of 1 2,3 Diaminophenyl Ethanone As a Synthetic Building Block

Precursor for Dyes and Pigments

The structural framework of 1-(2,3-diaminophenyl)ethanone is instrumental in the synthesis of certain classes of dyes and pigments. The presence of two amino groups on the aromatic ring provides reactive sites for diazotization and coupling reactions, which are fundamental processes in the production of azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects aromatic rings, forming extensive conjugated systems responsible for their color.

Furthermore, the acetyl group offers a site for condensation reactions, allowing for the construction of larger, more complex chromophoric systems. This dual reactivity enables chemists to design and synthesize a variety of colorants with tailored hues and properties for applications in textiles, printing inks, and other industrial coloring processes. The specific arrangement of the amino and acetyl groups influences the final electronic properties and, consequently, the color and stability of the resulting dye or pigment molecules.

Scaffold for Pharmaceutical and Medicinal Intermediates

In the realm of medicinal chemistry, this compound serves as a critical starting material for the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. The adjacent amino groups are perfectly positioned to react with dicarbonyl compounds or their equivalents to form fused heterocyclic systems, such as quinoxalines and benzodiazepines. These structural motifs are prevalent in a wide range of biologically active molecules.

The ability to introduce diverse substituents onto the phenyl ring or modify the acetyl group allows for the creation of large libraries of compounds for drug discovery screening. By systematically altering the structure of the molecule, medicinal chemists can fine-tune its pharmacological properties to enhance efficacy and reduce potential side effects. This makes this compound a valuable scaffold for developing new therapeutic agents targeting a variety of diseases.

Building Block for Advanced Materials and Fluorescent Probes

The unique electronic and structural characteristics of this compound make it a valuable building block for the creation of advanced materials and fluorescent probes. nih.govwsu.edu The aromatic core and reactive functional groups can be incorporated into polymeric structures to develop materials with specific optical or electronic properties. For instance, polymers derived from this compound may exhibit semiconducting or light-emitting characteristics, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the inherent fluorescence of many of the heterocyclic systems derived from this compound allows for their use as fluorescent probes. nih.govmdpi.com These probes can be designed to selectively bind to specific ions, molecules, or biological macromolecules. nih.gov Upon binding, a change in the fluorescence signal (such as intensity or wavelength) can be observed, enabling the detection and quantification of the target analyte. nih.gov This has significant applications in environmental monitoring, bio-imaging, and diagnostics. mdpi.comnih.gov

Synthesis of Complex Heterocyclic Compounds

The strategic placement of the two amino groups and the acetyl group in this compound makes it an ideal precursor for the synthesis of a variety of complex heterocyclic compounds through cyclocondensation reactions.

Pyrroloquinoxalines and indoloquinoxalines are classes of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The synthesis of these compounds often involves the reaction of this compound with appropriate α-halo ketones or related synthons. The ortho-diamino functionality readily condenses to form the quinoxaline (B1680401) ring system, while the acetyl group can be manipulated to construct the fused pyrrole or indole ring.

| Reactant for this compound | Resulting Heterocycle | Significance |

| α-Halo ketones | Pyrroloquinoxalines | Potential biological activities |

| Isatin derivatives | Indoloquinoxalines | Core structure in various natural products and synthetic compounds with therapeutic potential |

These synthetic strategies provide efficient routes to complex molecular architectures that are challenging to assemble through other methods.

Quinolone derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably as antibacterial agents. nih.govnih.gov The synthesis of certain quinolone derivatives can be achieved using this compound as a key starting material. rsc.org Through multi-step reaction sequences, the amino and acetyl groups can be transformed and cyclized to form the characteristic quinolone scaffold. rsc.orgqeios.com

The versatility of this approach allows for the introduction of various substituents at different positions of the quinolone ring system, which is crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds. rsc.org

| Synthetic Approach | Key Features | Resulting Quinolone Derivatives |

| Multi-step synthesis from this compound | Formation of the core quinolone structure | Variously substituted quinolones for potential pharmaceutical applications |

| Modification of functional groups | Introduction of diverse substituents | Tailored biological activity and properties |

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. These systems are of interest in materials science and medicinal chemistry due to their unique electronic properties and diverse biological activities. This compound can be utilized in the synthesis of fused triazine systems.

The vicinal diamino groups can react with reagents containing a nitrogen-carbon-nitrogen fragment to form a fused triazine ring. For example, reaction with cyanogen bromide or similar reagents can lead to the formation of triazino-fused heterocycles. The acetyl group can be further functionalized to introduce additional diversity into the final molecular structure. These synthetic routes provide access to novel heterocyclic systems with potential applications in various fields of chemical and biological research.

| Reagent | Resulting System | Potential Applications |

| Cyanogen bromide | Fused triazine heterocycles | Materials science, medicinal chemistry |

| Other N-C-N containing reagents | Variously substituted triazine-based systems | Development of novel compounds with unique properties |

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 1-(2,3-Diaminophenyl)ethanone is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Due to the limited availability of direct experimental spectra for this compound, the expected peak assignments are inferred from data on analogous compounds such as aromatic amines and acetophenones. nih.govwpmucdn.comorgchemboulder.com

Key expected vibrational modes include:

N-H Stretching: Primary aromatic amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.com

C=O Stretching: The carbonyl group of the acetyl moiety will produce a strong absorption band, typically in the range of 1650-1680 cm⁻¹, characteristic of aromatic ketones. researchgate.net

C-N Stretching: The stretching vibration of the aryl C-N bond is expected to appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane bending vibrations give rise to bands in the 900-690 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | ~3450 | Medium |

| N-H Stretch (symmetric) | ~3360 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=O Stretch | 1670-1650 | Strong |

| N-H Bend | 1620-1580 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1335-1250 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 900-690 | Strong |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration in acetophenone (B1666503) is typically observed around 1690 cm⁻¹. ias.ac.in The ring breathing and stretching vibrations of the phenyl ring are expected to be strong in the Raman spectrum. ias.ac.in For a comprehensive structural elucidation, the combination of both FT-IR and Raman data is invaluable, as some vibrational modes may be more active in one technique than the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number and types of protons present. Based on the structure, the following signals are predicted:

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region, typically between 6.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their positions relative to the amino and acetyl groups.

Amino Protons: The protons of the two amino groups (-NH₂) are expected to give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration due to hydrogen bonding.

Methyl Protons: The three protons of the acetyl group (-COCH₃) will appear as a sharp singlet, typically in the upfield region around 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom:

Carbonyl Carbon: The carbon of the C=O group is expected to have the most downfield chemical shift, typically in the range of 190-210 ppm for ketones.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the 110-150 ppm region. The carbons directly attached to the nitrogen atoms will be shifted to a different extent than those attached to the acetyl group or hydrogen atoms.

Methyl Carbon: The carbon of the methyl group will appear at the most upfield region of the spectrum, generally between 20 and 30 ppm.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | 6.0 - 8.0 | m |

| ¹H | -NH₂ | Variable (broad s) | s |

| ¹H | -COCH₃ | ~2.5 | s |

| ¹³C | C=O | 190 - 210 | - |

| ¹³C | Aromatic C | 110 - 150 | - |

| ¹³C | -CH₃ | 20 - 30 | - |

Mass Spectrometry (ESI-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are particularly useful for the analysis of polar organic molecules like this compound.

The molecular formula of this compound is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . In ESI-MS, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 151.19.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Common fragmentation pathways for aromatic amines and ketones include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 135.

Loss of a neutral ammonia molecule (NH₃): This could occur from the protonated molecular ion.

Cleavage of the C-C bond adjacent to the carbonyl group: This would lead to the formation of an acylium ion.

Ring fragmentation: At higher collision energies, the aromatic ring can undergo fragmentation.

The study of fragmentation patterns of related compounds, such as aromatic amines, can provide further clues to the expected fragmentation of this compound. miamioh.edujove.comlibretexts.org

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺• | 150.18 | Molecular Ion |

| [M+H]⁺ | 151.19 | Protonated Molecular Ion |

| [M-CH₃]⁺ | 135.17 | Loss of a methyl radical |

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. The resulting crystal structure would reveal the planarity of the molecule, the conformation of the acetyl and amino groups, and the nature of any hydrogen bonding networks.

Powder X-ray Diffraction (PXRD): For microcrystalline or powdered samples, PXRD provides a characteristic diffraction pattern that can be used for phase identification and to assess the crystallinity of the material. The positions and intensities of the diffraction peaks are dependent on the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region, arising from π → π* and n → π* electronic transitions associated with the aromatic ring, the carbonyl group, and the amino groups. The presence of the amino groups, which are strong auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone. For instance, 3-aminoacetophenone exhibits an absorption maximum around 350 nm. researchgate.net The UV-Vis spectrum of 2,3-diaminophenazine, a related compound, shows characteristic absorption peaks at 258 nm and 426 nm.

Fluorescence Spectroscopy: Many aromatic amines exhibit fluorescence. researchgate.netacs.org The fluorescence properties of this compound, including its excitation and emission wavelengths and quantum yield, would provide further information about its electronic structure and excited state behavior. The fluorescence is likely to be sensitive to the solvent polarity and pH.

| Transition Type | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π | ~250-280 | Ethanol (B145695)/Methanol |

| n → π | ~350-430 | Ethanol/Methanol |

Thermogravimetric Analysis (TGA) for Thermal Behavior and Complex Decomposition

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a compound and to study its decomposition profile.

A TGA experiment on this compound would reveal the temperature at which it begins to decompose and the number of decomposition steps. The thermal degradation of amines can be complex and is influenced by factors such as the presence of oxygen. semanticscholar.orgnih.govbre.com The decomposition of aromatic amines often occurs at elevated temperatures. researchgate.net The TGA curve would show a mass loss corresponding to the volatilization of decomposition products. The analysis of the evolved gases, for example by coupling the TGA to a mass spectrometer (TGA-MS), could provide insights into the decomposition mechanism.

Electrochemical Methods for Redox Properties and Mechanistic Studies

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a compound, including its oxidation and reduction potentials.

The two amino groups on the phenyl ring of this compound are expected to be susceptible to oxidation. The electrochemical oxidation of phenylenediamines has been studied, and it is known that these compounds can undergo electron transfer reactions. researchgate.netsrce.hrresearchgate.net The oxidation potential will be influenced by the presence of the electron-withdrawing acetyl group.

A cyclic voltammogram of this compound would show anodic peaks corresponding to the oxidation of the amino groups and potentially cathodic peaks for the reverse reduction process if the oxidation is reversible. The peak potentials provide information about the ease of electron removal, and the shape of the voltammogram can give insights into the kinetics and mechanism of the redox reactions. The electrochemical behavior is often pH-dependent due to the involvement of protons in the redox processes. srce.hr

Chromatography Techniques (e.g., TLC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and quality control of this compound. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to assess the purity of the final compound and to monitor the progress of chemical reactions, such as the reduction of a nitrophenyl precursor.

Thin-Layer Chromatography (TLC)

TLC offers a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for real-time reaction monitoring and for the initial screening of purification fractions.

Purity Assessment and Reaction Monitoring: In the synthesis of this compound, a common route involves the reduction of a nitro-substituted precursor, such as 1-(2-amino-3-nitrophenyl)ethanone or 1-(3-amino-2-nitrophenyl)ethanone. TLC is an ideal technique to track this conversion. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot, representing the more polar diamino product, appears and intensifies. The significant difference in polarity between the nitro- and amino-functional groups allows for clear separation on the plate.

The choice of the mobile phase (eluent) is critical for achieving good separation. For substituted acetophenones, mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) are commonly effective. rsc.org The progress of reactions involving similar compounds has been monitored using solvent systems like n-hexane:ethyl acetate. sphinxsai.com

Spots are typically visualized under UV light (at 254 nm), where the aromatic ring of the compound quenches the fluorescence of the indicator-impregnated plate, causing a dark spot to appear. studyraid.com Due to the presence of primary amine groups, staining with a ninhydrin solution can also be used for visualization, which produces a characteristic colored spot upon heating.

Research Findings: While specific Rf (retardation factor) values for this compound are not widely published, typical conditions can be extrapolated from the analysis of related aminoacetophenones. rsc.org The Rf value is dependent on the specific stationary and mobile phases used. For instance, in a system optimized for a related compound, the starting nitro-precursor would have a higher Rf value (less polar) than the final diamino product.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:1, v/v) |

| Visualization | UV light (254 nm), Ninhydrin stain |

| Analyte | Hypothetical Rf Value |

| Starting Material (e.g., 1-(2-amino-3-nitrophenyl)ethanone) | ~0.65 |

| Product (this compound) | ~0.30 |

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more powerful and quantitative approach for analyzing this compound. It offers high resolution, sensitivity, and reproducibility, making it the preferred method for final purity determination and the quantification of impurities. studyraid.com